molecular formula C14H14O2S B7468477 Phenyl(4-methylbenzyl) sulfone

Phenyl(4-methylbenzyl) sulfone

Cat. No.: B7468477
M. Wt: 246.33 g/mol
InChI Key: VMHANKFHVYWTGK-UHFFFAOYSA-N
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Description

Phenyl(4-methylbenzyl) sulfone is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(4-methylbenzyl) sulfone can be synthesized through several methods. One common approach involves the oxidation of sulfides. For example, the oxidation of phenyl(4-methylbenzyl) sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate can yield the corresponding sulfone . Another method involves the sulfonylation of aromatic compounds, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base .

Industrial Production Methods

Industrial production of sulfones often involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Catalytic methods, such as those involving palladium catalysts, have also been explored for the efficient production of sulfones .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-12-7-9-13(10-8-12)11-17(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHANKFHVYWTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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